Coryneine

Vue d'ensemble

Description

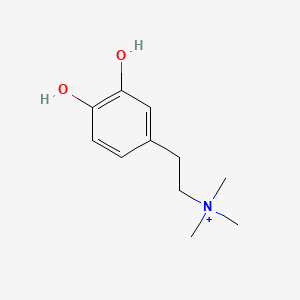

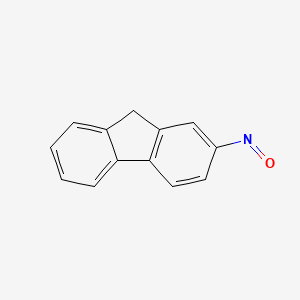

Coryneine is a catecholamine . It is a natural product found in Aconitum . The molecular formula of Coryneine is C11H18NO2+ .

Molecular Structure Analysis

The molecular weight of Coryneine is 196.27 g/mol . The IUPAC name for Coryneine is 2- (3,4-dihydroxyphenyl)ethyl-trimethylazanium . The InChI is InChI=1S/C11H17NO2/c1-12 (2,3)7-6-9-4-5-10 (13)11 (14)8-9/h4-5,8H,6-7H2,1-3H3, (H-,13,14)/p+1 . The Canonical SMILES is C [N+] © ©CCC1=CC (=C (C=C1)O)O .

Physical And Chemical Properties Analysis

Coryneine has a molecular weight of 196.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 3 . The Exact Mass is 196.133753817 g/mol . The Monoisotopic Mass is 196.133753817 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 14 . The Formal Charge is 1 .

Applications De Recherche Scientifique

Medicine: Neuromuscular Blockade Research

Coryneine has been identified as a catecholamine that can block nerve-evoked twitch responses without affecting muscle contractions induced by electrical stimulation . This property makes it a valuable compound for research into neuromuscular blockade, which can have implications for developing new anesthetics or treatments for conditions like spasticity.

Pharmacology: Cardiovascular Drug Development

In traditional Chinese medicine, compounds related to Coryneine, such as mesaconine, have been explored for their cardioactive properties . These studies are crucial for the development of novel cardiotonic drugs with high potency and low toxicity, potentially offering new treatments for heart failure and other cardiovascular diseases.

Clinical Studies: Kidney Yang Deficiency Syndrome

Coryneine has been mentioned in studies involving traditional Chinese medicine formulations like Shen Qi Wan, used to treat Kidney Yang Deficiency Syndrome (KYDS) . Research in this area can lead to a better understanding of the molecular targets and therapeutic effects of such formulations.

Drug Discovery: Target Fishing and Network Pharmacology

The pharmacological activities of Coryneine, including cardiac-stimulating effects and heightened adrenal cortex function, make it a candidate for computational target fishing and network pharmacology . This approach can help identify new drug targets and understand the complex interactions within biological networks.

Biological Activity Research: Molecular Mechanism Elucidation

Coryneine is part of ongoing research to elucidate the molecular mechanisms of action for various traditional Chinese medicine components . This research is vital for validating the therapeutic uses of these compounds and integrating traditional remedies into modern medical practices.

Safety and Hazards

Coryneine does not have any hazard symbols, signal words, or hazard statements . In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(2,3)7-6-9-4-5-10(13)11(14)8-9/h4-5,8H,6-7H2,1-3H3,(H-,13,14)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTBORSEFUUDTP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52336-53-5 (iodide) | |

| Record name | Coryneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30222576 | |

| Record name | Coryneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coryneine | |

CAS RN |

7224-66-0 | |

| Record name | Coryneine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coryneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coryneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(3-thiophenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1207280.png)

![1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone](/img/structure/B1207281.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide](/img/structure/B1207282.png)

![N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1207283.png)

![2-[[5-(4-chlorophenyl)-1-(2-methoxyethyl)-2-imidazolyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1207285.png)

![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)

![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)